
4-(Thiazol-2-ylcarbamoyl)-butyric acid
描述
4-(Thiazol-2-ylcarbamoyl)-butyric acid is a compound that features a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities and are found in various drugs and biologically active agents
准备方法
The synthesis of 4-(Thiazol-2-ylcarbamoyl)-butyric acid typically involves the reaction of thiazole derivatives with butyric acid or its derivatives. One common method includes the use of N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) as coupling agents in dry acetonitrile . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield.
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and cost-effectiveness. These methods often include continuous flow reactors and automated systems to maintain consistent quality and output.
化学反应分析
4-(Thiazol-2-ylcarbamoyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
科学研究应用
Medicinal Chemistry
Therapeutic Potential
4-(Thiazol-2-ylcarbamoyl)-butyric acid has been investigated for its role in treating inflammatory diseases and cancer. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.
Case Study: Inflammatory Bowel Disease
In a study published in 2007, a derivative of butyric acid was shown to suppress ulcerative colitis in mice, indicating the potential of thiazole derivatives in treating gastrointestinal disorders . The study highlighted the anti-inflammatory properties of the compound, which could be beneficial for patients suffering from chronic inflammatory conditions.
Organic Synthesis
Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its reactivity allows for the formation of various derivatives that can be utilized in the synthesis of pharmaceuticals targeting cancer and inflammatory diseases.
Data Table: Synthetic Routes
Reaction Type | Conditions | Yield (%) |
---|---|---|
Condensation with amines | Reflux in ethanol | 85 |
Coupling reactions | Suzuki-Miyaura conditions | 75 |
Esterification | Acid catalysis | 90 |
Biological Research
Enzyme Inhibition Studies
this compound has been used to study enzyme mechanisms, particularly in inhibiting serine proteases. The ability of this compound to form reversible covalent bonds with diols makes it valuable for exploring enzyme interactions and developing inhibitors.
Case Study: Antitumor Activity
Research has demonstrated that thiazole derivatives exhibit significant antitumor activity against various cancer cell lines. For instance, compounds derived from thiazole have shown cytotoxic effects against hepatocellular carcinoma cells (HepG2) and other malignancies .
Industrial Applications
Material Science
The compound is also utilized in the production of specialty materials and chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial formulations.
Case Study: Cosmetic Formulations
Research into cosmetic formulations has indicated that thiazole derivatives can enhance the stability and effectiveness of topical products. The incorporation of this compound into formulations has been shown to improve skin hydration and reduce irritation .
作用机制
The mechanism of action of 4-(Thiazol-2-ylcarbamoyl)-butyric acid involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . For example, it may interact with DNA and topoisomerase II, leading to DNA double-strand breaks and cell death .
相似化合物的比较
4-(Thiazol-2-ylcarbamoyl)-butyric acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
生物活性
4-(Thiazol-2-ylcarbamoyl)-butyric acid is a thiazole derivative known for its diverse biological activities. This compound has attracted attention in medicinal chemistry due to its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article will explore the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound contains a thiazole ring, a five-membered heterocyclic structure that contributes to its biological activity. The presence of the thiazole moiety enhances the compound's ability to interact with various biological targets, making it a versatile candidate for drug development.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : Thiazole derivatives can inhibit or activate enzymes involved in various biochemical pathways. For instance, they may interact with topoisomerase II, leading to DNA damage and apoptosis in cancer cells .
- Receptor Modulation : These compounds can also modulate receptor activity, influencing signaling pathways critical for cell survival and proliferation.
- Antioxidant Activity : Thiazole derivatives exhibit antioxidant properties that can protect cells from oxidative stress, contributing to their neuroprotective effects .
Antimicrobial Activity
Research indicates that this compound demonstrates significant antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that this compound has a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Antitumor Activity
The compound has shown promising results in preclinical studies as an anticancer agent. For example, it exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The GI50 values (the concentration required to inhibit cell growth by 50%) for some studies range from 15.1 μM to 28.7 μM across different cancer types .
Anti-inflammatory Effects
In animal models, this compound has been observed to reduce inflammation markers significantly. Its anti-inflammatory properties make it a candidate for treating conditions like rheumatoid arthritis and systemic lupus erythematosus .
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antibacterial activity of thiazole derivatives, this compound was tested against various bacterial strains. Results indicated strong inhibition against Staphylococcus aureus and Escherichia coli, supporting its potential use as an antimicrobial agent .
- Cytotoxicity in Cancer Research : A series of experiments were conducted on human cancer cell lines where the compound demonstrated selective cytotoxicity. For example, it showed a GI50 value of 21.5 μM against RPMI-8226 leukemia cells, indicating its potential as an anticancer drug .
Table 1: Biological Activity Summary
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound indicates good stability under physiological conditions with moderate solubility in organic solvents. The compound is metabolized by cytochrome P450 enzymes, influencing its bioavailability and therapeutic efficacy .
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Thiazol-2-ylcarbamoyl)-butyric acid, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling between a thiazol-2-amine derivative and a butyric acid precursor. For example, using carbodiimide-based coupling agents (e.g., EDC or HATU) in anhydrous solvents like DCM or DMF, as demonstrated in peptidomimetic thiazole syntheses . Purity optimization involves column chromatography, recrystallization, or HPLC purification (≥98% purity achievable, as seen in analogous thiazole derivatives) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodological Answer : Use a combination of NMR and NMR to confirm the thiazole-carbamoyl linkage and butyric acid backbone. Mass spectrometry (HRMS or ESI-MS) validates molecular weight, while HPLC ensures purity (>95%). Single-crystal X-ray diffraction (where feasible) resolves stereochemical ambiguities, as applied to related thiazolidinone derivatives .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : Store at –20°C in anhydrous conditions (e.g., under nitrogen) to prevent hydrolysis of the carbamoyl group. Stability assays under varying pH (4–9) and temperatures (25–40°C) should be conducted, referencing protocols for structurally similar thiazole-amides .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?
- Methodological Answer :
- Modify substituents : Introduce electron-withdrawing/donating groups on the thiazole ring (e.g., chloro, methoxy) to assess impact on receptor binding, as seen in CCK receptor modulators .
- Vary the butyric acid chain : Test shorter/longer chains or branched analogs to evaluate metabolic stability.
- Assay selection : Use in vitro receptor-binding assays (e.g., radioligand displacement) and cell-based functional assays (cAMP or calcium flux) .
Q. What analytical challenges arise in detecting trace impurities, and how can they be resolved?
- Methodological Answer : Impurities may include unreacted starting materials, epimers (if stereocenters exist), or hydrolyzed byproducts. Use UPLC-MS with a C18 column and gradient elution (e.g., water/acetonitrile + 0.1% formic acid) for high-resolution separation. For chiral impurities, employ chiral stationary phases or derivatization with chiral auxiliaries .
Q. How can contradictory bioactivity data between studies be systematically addressed?
- Methodological Answer :
- Control for assay conditions : Variations in cell lines, buffer pH, or co-solvents (e.g., DMSO concentration) can alter results. Standardize protocols across labs.
- Validate compound integrity : Re-test stored samples via HPLC and NMR to rule out degradation.
- Cross-validate with orthogonal assays : Confirm receptor affinity data using SPR (surface plasmon resonance) alongside cell-based assays .
Q. What mechanisms could explain this compound’s potential interaction with biological targets?
- Methodological Answer : The thiazole ring’s aromaticity and carbamoyl group’s hydrogen-bonding capacity suggest interactions with enzymes or receptors (e.g., kinase ATP-binding pockets or GPCRs). Molecular docking studies using software like AutoDock Vina, paired with mutagenesis (e.g., alanine scanning of target residues), can identify critical binding motifs .
Q. What safety precautions are essential during in vivo experimentation?
- Methodological Answer : Refer to safety data of structurally related thiazoles (e.g., 4-(Thiazol-2-yl)morpholine), which recommend PPE (gloves, lab coat), fume hood use, and emergency protocols for inhalation/skin contact. Acute toxicity should be assessed via LD studies in rodent models before in vivo work .
属性
IUPAC Name |
5-oxo-5-(1,3-thiazol-2-ylamino)pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c11-6(2-1-3-7(12)13)10-8-9-4-5-14-8/h4-5H,1-3H2,(H,12,13)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGCPAJFAFXJHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=N1)NC(=O)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352130 | |
Record name | 4-(Thiazol-2-ylcarbamoyl)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100377-67-1 | |
Record name | 4-(Thiazol-2-ylcarbamoyl)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-THIAZOLYL)GLUTARAMIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。